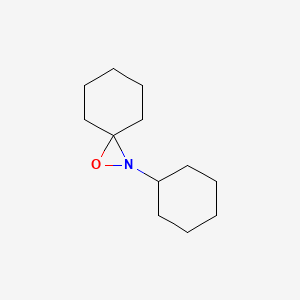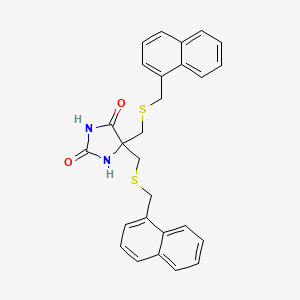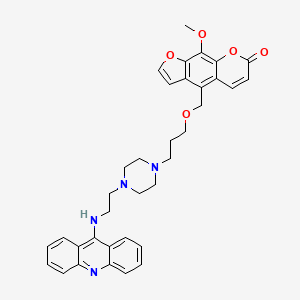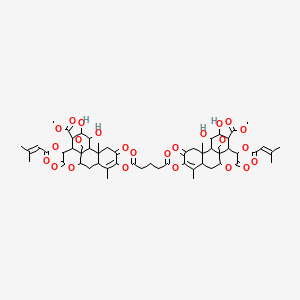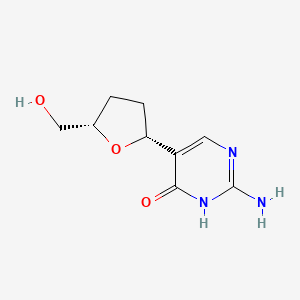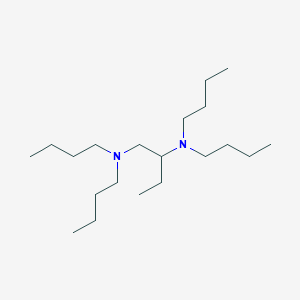
1-N,1-N,2-N,2-N-tetrabutylbutane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 405553, also known as N-Chlorosuccinimide, is a chlorinating and oxidizing agent widely used in organic chemistry. It is known for its ability to introduce chlorine atoms into organic molecules, making it a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: N-Chlorosuccinimide is typically synthesized by the chlorination of succinimide. The reaction involves the treatment of succinimide with chlorine gas in the presence of a solvent such as acetic acid. The reaction conditions are carefully controlled to ensure the selective chlorination of the succinimide.
Industrial Production Methods: In industrial settings, the production of N-Chlorosuccinimide involves large-scale chlorination processes. The reaction is carried out in reactors equipped with efficient cooling systems to manage the exothermic nature of the chlorination reaction. The product is then purified through crystallization and filtration processes to obtain high-purity N-Chlorosuccinimide.
化学反应分析
Types of Reactions: N-Chlorosuccinimide undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in reactions where it facilitates the transfer of oxygen atoms to other molecules.
Substitution: It is commonly used in electrophilic substitution reactions where it introduces chlorine atoms into aromatic compounds.
Addition: N-Chlorosuccinimide can participate in addition reactions with alkenes and alkynes, leading to the formation of chlorinated products.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include trifluoromethanesulfonic acid and boron trifluoride-water complex. The reactions are typically carried out at room temperature.
Substitution Reactions: Reagents such as silver carbonate or nickel(II) chloride are used as catalysts. The reactions are conducted under mild conditions to ensure selective chlorination.
Addition Reactions: N-Chlorosuccinimide is used in the presence of catalysts like palladium or copper to facilitate the addition of chlorine atoms to unsaturated compounds.
Major Products: The major products formed from these reactions include chlorinated aromatic compounds, chlorinated alkenes, and chlorinated alkynes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学研究应用
N-Chlorosuccinimide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the chlorination of various substrates. It is also employed in the synthesis of complex organic molecules.
Biology: N-Chlorosuccinimide is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It plays a crucial role in the development of new drugs.
Industry: N-Chlorosuccinimide is used in the production of agrochemicals, dyes, and other industrial chemicals. It is also employed in the manufacturing of polymers and resins.
作用机制
The mechanism of action of N-Chlorosuccinimide involves the generation of electrophilic chlorine species. These species can react with nucleophilic sites on organic molecules, leading to the formation of chlorinated products. The molecular targets of N-Chlorosuccinimide include aromatic rings, alkenes, and alkynes. The pathways involved in its reactions include electrophilic substitution, addition, and oxidation mechanisms.
相似化合物的比较
N-Chlorosuccinimide is often compared with other chlorinating agents such as:
N-Bromosuccinimide: Similar to N-Chlorosuccinimide, it is used for bromination reactions. N-Chlorosuccinimide is preferred for chlorination due to its higher selectivity.
Chlorine Gas: While chlorine gas is a direct source of chlorine, N-Chlorosuccinimide offers more controlled and selective chlorination.
Sodium Hypochlorite: Commonly used as a bleaching agent, sodium hypochlorite is less selective compared to N-Chlorosuccinimide in organic synthesis.
N-Chlorosuccinimide stands out due to its high selectivity and efficiency in introducing chlorine atoms into organic molecules, making it a valuable reagent in various chemical processes.
属性
CAS 编号 |
7702-76-3 |
|---|---|
分子式 |
C20H44N2 |
分子量 |
312.6 g/mol |
IUPAC 名称 |
1-N,1-N,2-N,2-N-tetrabutylbutane-1,2-diamine |
InChI |
InChI=1S/C20H44N2/c1-6-11-15-21(16-12-7-2)19-20(10-5)22(17-13-8-3)18-14-9-4/h20H,6-19H2,1-5H3 |
InChI 键 |
QTRQUZKXZCGXTH-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CC(CC)N(CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


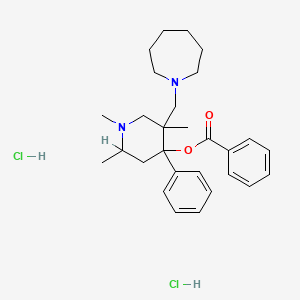
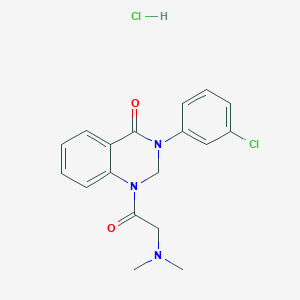
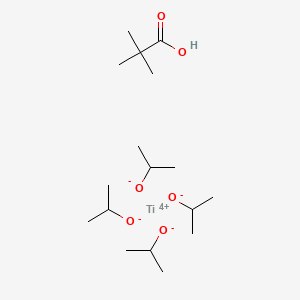
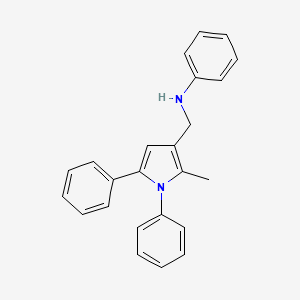
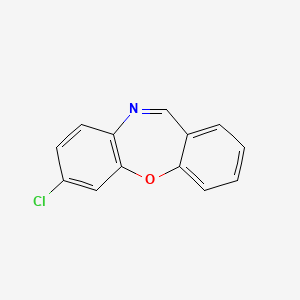
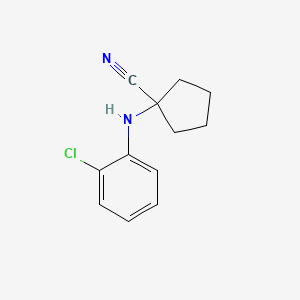
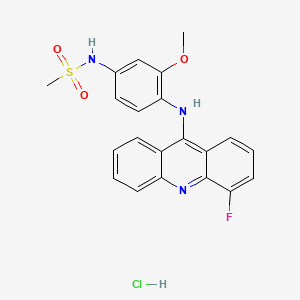
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)
